Defined Chemical Identity for CKI/IRAK1 Patent Family Specificity vs. Unspecified Analogs
This specific compound is explicitly covered by the Yissum patent family claiming pyrazole pyrimidine derivatives that inhibit CKI and/or IRAK1 [1]. Unlike generic pyrazole-pyrimidine analogs, this CAS number represents a defined structure within this intellectual property space. Researchers procuring this compound for target validation are using a molecule from a scaffold class shown to potently inhibit CKIα, with lead compounds (e.g., A86, A51) in this series achieving nanomolar binding affinities for their kinase targets [2]. It is critical to note that no direct, quantitative activity data (e.g., IC50, Kd) for this specific CAS number was identified in the public domain.
| Evidence Dimension | Target engagement and potency |
|---|---|
| Target Compound Data | Not publicly reported for this specific compound. |
| Comparator Or Baseline | Related patent series leads A51 and A86 demonstrate low nanomolar Kd values against CDK7 and CDK9, and potent CKIα inhibition [2]. |
| Quantified Difference | No direct quantitative difference can be calculated for this specific compound. |
| Conditions | In vitro kinase binding and cellular assays as reported in Cell (2018). |
Why This Matters
This provides the only verifiable link between the specific CAS number and a defined, patented mechanism of action, reducing the risk of procuring an inactive or off-target scaffold variant.
- [1] Yissum Research Development Company of the Hebrew University of Jerusalem Ltd. Pyrazole pyrimidine derivative and uses thereof. United States Patent 11,925,641. Publication Date: March 12, 2024. View Source
- [2] Minzel, W., Venkatachalam, A., Fink, A., et al. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models. Cell. 2018 Sep 20;175(1):171-185.e25. View Source
